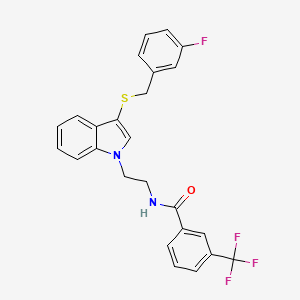![molecular formula C29H25N3O4 B11450573 4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11450573.png)
4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include phenylhydrazine, various aldehydes, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazoloquinoline core.
Substitution: Functional groups can be substituted to introduce new properties or functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Known for its antioxidant properties and potential as a multi-target inhibitor.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Exhibits strong antioxidant activity due to its enolone unit.
Uniqueness
4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its complex structure, which allows for diverse chemical modifications and a wide range of potential applications. Its multiple hydroxyl groups and pyrazoloquinoline core provide opportunities for various chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C29H25N3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C29H25N3O4/c1-16-26-27(18-9-12-23(34)24(35)14-18)28-22(30-29(26)32(31-16)20-5-3-2-4-6-20)13-19(15-25(28)36)17-7-10-21(33)11-8-17/h2-12,14,19,27,30,33-35H,13,15H2,1H3 |
InChI Key |
FKVFGGGBQKUIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzylsulfanyl-4-(4-ethoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450493.png)
![3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11450496.png)
![6-benzyl-3-[(2-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450502.png)
![7-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11450509.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]prop-2-enamide](/img/structure/B11450515.png)
![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B11450526.png)
![3,3-Dimethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide](/img/structure/B11450534.png)

![5-[(2-Fluorobenzyl)thio]-4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole](/img/structure/B11450545.png)
![2-methoxy-5-{(E)-[2-(9H-purin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B11450571.png)
![Ethyl 4-{[(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B11450581.png)
![7-Phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11450593.png)
![2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11450600.png)

